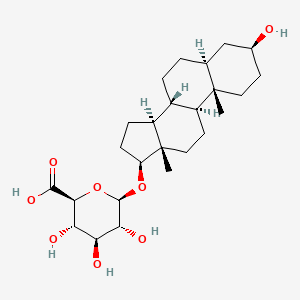

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Overview

Description

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a metabolite of dihydrotestosterone, a potent androgen hormone. This compound is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It is primarily found in peripheral tissues such as the skin and prostate, where it plays a role in androgen metabolism and activity .

Mechanism of Action

Target of Action

5alpha-Androstane-3beta,17beta-diol 17-glucuronide, also known as 3β-Androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It primarily targets the estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

3β-Androstanediol is a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ with high affinity and activates it . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Biochemical Pathways

The actions of 3β-Androstanediol on the hypothalamic-pituitary-adrenal (HPA) axis are mediated by ERβ . Androgens, including testosterone and DHT, are known to downregulate the HPA axis, and this has been found to be due in part or full to their conversion into 3β-androstanediol rather than to activation of the AR .

Result of Action

Through the ERβ, 3β-Androstanediol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant , anxiolytic , cognitive-enhancing , and stress-relieving effects via this action . As a result of activation of the ERβ, 3β-androstanediol has antiproliferative effects against prostate cancer cells .

Biochemical Analysis

Biochemical Properties

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a major metabolite of testosterone . It interacts with various enzymes and proteins, including 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase . These interactions play a crucial role in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gonadotropin secretion . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β HSD and 17alpha hydroxylase, which are crucial in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide typically involves the enzymatic glucuronidation of 5alpha-Androstane-3beta,17beta-diol. This process is catalyzed by the enzyme glucuronyl transferase, which facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant glucuronyl transferase enzymes in bioreactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the glucuronide moiety.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions may involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce deglucuronidated forms .

Scientific Research Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying androgen metabolism.

Biology: Investigated for its role in androgen receptor signaling and its effects on cellular processes.

Medicine: Studied for its potential involvement in conditions related to androgen excess or deficiency, such as prostate cancer and androgenic alopecia.

Comparison with Similar Compounds

5alpha-Androstane-3alpha,17beta-diol: Another metabolite of dihydrotestosterone with similar androgenic activity.

Androstanediol: A general term for dihydrotestosterone metabolites with hydroxyl groups at different positions.

Uniqueness: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, excretion, and biological activity. This conjugation allows it to serve as a marker for androgen metabolism and activity in peripheral tissues .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-JKNXCXBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)